4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE

Description

Contextualization within Schiff Base Liquid Crystals and Related Organic Materials

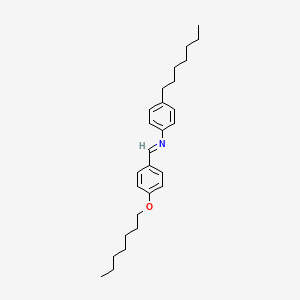

4-heptyloxybenzylidene 4-heptylaniline (B1295431) (7O.7) is a thermotropic liquid crystal, meaning its liquid crystalline properties are dependent on temperature. It belongs to a class of organic compounds known as Schiff bases, which are characterized by an imine or azomethine group (-CH=N-). This functional group connects two aromatic rings, forming a rigid core structure that is crucial for the formation of liquid crystal phases. The linearity of the Schiff base linkage contributes to the high stability of the molecule. researchgate.net

The molecular structure of 7O.7 consists of this central rigid core with flexible alkyl chains at both ends. Specifically, it has a heptyloxy chain (C₇H₁₅O-) and a heptyl chain (C₇H₁₅-). The general structure of the nO.m series allows for systematic studies of how changes in the length of these flexible chains (denoted by 'n' for the alkoxy chain and 'm' for the alkyl chain) influence the material's physical properties. This homologous series exhibits a rich variety of liquid crystal phases, including nematic and various smectic phases. researchgate.net The presence of electronegative oxygen and nitrogen atoms in the nO.m series leads to a non-uniform charge distribution, which can be approximated as localized dipoles, influencing the intermolecular interactions and, consequently, the phase behavior. researchgate.net

Historical Trajectory and Key Milestones in the Academic Investigation of 7O.7

The study of Schiff base liquid crystals gained significant momentum following the discovery of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), which exhibited a nematic phase at room temperature. tandfonline.com This discovery spurred the synthesis and investigation of numerous related compounds, including the nO.m series. The synthesis of the nO.m series is a relatively straightforward condensation reaction between an n-alkoxybenzaldehyde and an n-alkylaniline. researchgate.net

A key milestone in the academic investigation of 7O.7 was the detailed calorimetric study by Thoen and Menu in 1980. This research provided precise thermodynamic data on the various phase transitions of 7O.7, solidifying its importance as a well-characterized material for fundamental studies.

Significance of 7O.7 as a Foundational Model System for Liquid Crystal Physics and Chemistry Studies

7O.7 has served as a foundational model system for investigating the physics and chemistry of liquid crystals, particularly concerning phase transitions. Its rich polymorphism, exhibiting multiple distinct liquid crystal phases within an accessible temperature range, makes it an ideal candidate for such studies.

Researchers have utilized 7O.7 to explore complex phase transitions, including those between different smectic phases. For instance, studies on free-standing films of 7O.7 have provided insights into the crystallization process, revealing the formation of multiple smectic-I surface layers in the presence of a smectic-A interior. aps.org Electron diffraction studies of these films have elucidated the scenario where the smectic-I surface layers first develop a crystal-B outermost layer before the entire film transforms, followed by the freezing of the smectic-A interior. aps.org

The availability of high-resolution calorimetric data has allowed for the detailed thermodynamic characterization of its phase transitions. For example, the isotropic to nematic (I-N) and nematic to smectic A (N-SmA) transitions have been identified as first-order transitions with specific latent heats. The smectic A to smectic C (SmA-SmC) transition, on the other hand, has been shown to be second-order. These precise measurements have enabled comparisons with theoretical models of phase transitions.

The systematic variation of the alkyl and alkoxy chain lengths in the broader nO.m series, with 7O.7 being a prominent member, has been fundamental to understanding structure-property relationships in liquid crystals. These studies have provided valuable data on how subtle changes in molecular architecture affect the stability and type of mesophases formed. researchgate.net

Table 1: Phase Transition Temperatures and Enthalpies of 4-Heptyloxybenzylidene 4-Heptylaniline (7O.7)

| Transition | Temperature (°C) | Latent Heat (kJ/mol) | Order of Transition |

| Isotropic to Nematic (I-N) | ~83.3 | 2.1 (± 0.1) | First-order |

| Nematic to Smectic A (N-SmA) | ~83.0 | 2.2 (± 0.1) | First-order |

| Smectic A to Smectic C (SmA-SmC) | ~73.5 | - | Second-order |

| Smectic C to Plastic B (SmC-B) | ~65.0 | 2.9 (± 0.1) | First-order |

| Plastic B to G (B-G) | ~55.5 | 0.135 (± 0.015) | First-order |

Data sourced from calorimetric investigations.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-heptoxyphenyl)-N-(4-heptylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-9-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-10-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRAHPUNPGQELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-22-5 | |

| Record name | p-Heptyloxybenzylidene p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry for 4 Heptyloxybenzylidene 4 Heptylaniline

General Synthetic Principles for Azomethine-Based Liquid Crystalline Compounds

Azomethine compounds, also known as Schiff bases, are characterized by the presence of a carbon-nitrogen double bond (C=N). In the context of liquid crystals, these molecules are typically rod-shaped, a feature that promotes the formation of mesophases. The synthesis of azomethine-based liquid crystals generally relies on the condensation reaction between an aldehyde and a primary amine.

This reaction is a nucleophilic addition-elimination process. The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine or azomethine linkage. The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. The general reaction scheme is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Specific Reaction Pathways and Conditions for the Synthesis of 7O.7

The synthesis of 4-heptyloxybenzylidene 4-heptylaniline (B1295431) (7O.7) is a direct application of the general principle described above. It involves the condensation of 4-heptyloxybenzaldehyde with 4-heptylaniline.

The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and aniline (B41778) in a suitable solvent, such as absolute ethanol (B145695) or toluene. The presence of a catalytic amount of a weak acid, like acetic acid, can facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is usually isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

| Parameter | Condition |

| Reactants | 4-Heptyloxybenzaldehyde, 4-Heptylaniline |

| Solvent | Absolute Ethanol or Toluene |

| Catalyst | Acetic Acid (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Cooling, Filtration |

Methodologies for Purification and Purity Assessment of Synthesized Compounds

The purity of liquid crystalline materials is of paramount importance as impurities can significantly affect their mesomorphic properties, such as the transition temperatures and the stability of the liquid crystal phases.

Purification:

The primary method for purifying crude 4-heptyloxybenzylidene 4-heptylaniline is recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and upon slow cooling, the purified compound crystallizes out, leaving the impurities in the mother liquor. This process may be repeated several times to achieve the desired level of purity.

Purity Assessment:

Several analytical techniques are employed to assess the purity of the synthesized compound:

Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting range is indicative of impurities.

Spectroscopy:

Infrared (IR) Spectroscopy: The IR spectrum of 7O.7 should show a characteristic absorption band for the C=N (azomethine) stretch, typically in the region of 1610-1630 cm⁻¹. The absence of a broad O-H stretch (from the starting aldehyde's potential hydroxy impurity) and a C=O stretch (from the starting aldehyde) would indicate the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and purity of the compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the alkyl and alkoxy chains, and a singlet for the proton of the azomethine group (-CH=N-).

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.

Analysis of Precursor Compounds and their Synthetic Routes

The successful synthesis of this compound is contingent on the availability of high-purity precursor compounds: 4-heptyloxybenzaldehyde and 4-heptylaniline.

Synthesis of 4-Heptyloxybenzaldehyde

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by the reaction of 4-hydroxybenzaldehyde (B117250) with a base like potassium carbonate or sodium hydroxide (B78521), acts as a nucleophile and attacks the primary carbon of the heptyl halide, displacing the halide ion.

| Parameter | Condition |

| Reactants | 4-Hydroxybenzaldehyde, 1-Bromoheptane |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Work-up | Filtration, Solvent Evaporation, Recrystallization |

Synthesis of 4-Heptylaniline

The synthesis of 4-heptylaniline can be achieved through a two-step process starting from aniline. This involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Friedel-Crafts Acylation: Aniline is first acylated with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces the heptanoyl group at the para position of the aniline ring to form 4-heptanoylaniline. To prevent the acylation of the amino group, it is often protected, for instance, by converting it to an acetanilide (B955) before the Friedel-Crafts reaction.

Reduction: The carbonyl group of the 4-heptanoylaniline is then reduced to a methylene (B1212753) group (-CH₂-). A common method for this reduction is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol. Another method is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid.

| Step | Reactants | Reagents/Catalyst | Typical Conditions |

| Acylation | Acetanilide, Heptanoyl Chloride | AlCl₃ | Anhydrous conditions, inert solvent (e.g., CS₂) |

| Reduction | 4-Heptanoylaniline | Hydrazine Hydrate, KOH | High temperature (e.g., 180-200 °C) in a high-boiling solvent |

The successful execution of these synthetic steps, coupled with rigorous purification and characterization, is essential for obtaining high-purity this compound suitable for liquid crystal applications.

Advanced Structural Elucidation Techniques and Molecular Architecture Analysis of 7o.7

Spectroscopic Methodologies for Molecular Structure Confirmation and Vibrational Analysis

Spectroscopic techniques are indispensable for confirming the molecular identity of 7O.7 and for probing the dynamics of its constituent functional groups. These methods provide fingerprint-like information based on the interaction of electromagnetic radiation with the molecule's vibrational and nuclear spin energy levels.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 4-heptyloxybenzylidene-4-heptylaniline, the FTIR spectrum provides definitive evidence for its key structural features. The analysis focuses on characteristic absorption bands that confirm the presence of the aromatic rings, the central imine linkage, the ether group, and the long alkyl chains.

Key vibrational modes identified in the FTIR spectrum of 7O.7 include:

Aromatic C-H Stretching: Typically observed as a group of bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Strong absorptions from the two heptyl chains appear in the 2950-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of CH₃ and CH₂ groups.

Imine C=N Stretching: The stretching vibration of the Schiff base (benzylideneaniline) linkage is a crucial identifier, appearing as a sharp, strong band typically in the 1625-1610 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the two benzene (B151609) rings.

Ether C-O Stretching: The asymmetric C-O-C stretching of the heptyloxy group gives rise to a strong band, usually found around 1250 cm⁻¹. The symmetric stretch appears at a lower frequency, near 1040 cm⁻¹.

These assignments allow for unambiguous confirmation of the molecular structure synthesized.

Table 1: Characteristic FTIR Absorption Bands for 7O.7

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Asymmetric/Symmetric Stretching | 2950 - 2850 |

| Imine C=N | Stretching | 1625 - 1610 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Ether C-O-C | Asymmetric Stretching | ~1250 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom in 4-heptyloxybenzylidene-4-heptylaniline.

In the ¹H NMR spectrum , the distinct chemical environments of the protons lead to a series of signals:

Aromatic Protons: The protons on the two benzene rings appear in the downfield region, typically between 6.8 and 8.0 ppm, with their splitting patterns revealing their substitution and coupling relationships.

Imine Proton (-CH=N-): A characteristic singlet for the proton of the imine group is observed further downfield, usually around 8.2-8.4 ppm.

Methylene (B1212753) Protons (-O-CH₂-): The protons on the methylene group adjacent to the ether oxygen are deshielded and appear as a triplet around 4.0 ppm.

Alkyl Chain Protons: The remaining methylene protons of the heptyl and heptyloxy chains produce a complex series of multiplets in the 1.8-1.2 ppm range, while the terminal methyl (-CH₃) protons appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum complements this information by showing distinct signals for each unique carbon atom, including the aromatic, imine, ether, and aliphatic carbons, confirming the complete carbon skeleton of the molecule.

Table 2: Expected ¹H NMR Chemical Shifts for 7O.7

| Proton Type | Chemical Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Imine | -CH=N- | 8.2 - 8.4 |

| Aromatic | Ar-H | 6.8 - 8.0 |

| Methylene (ether-linked) | -O-CH₂-R | ~4.0 |

| Methylene (alkyl chain) | -CH₂- | 1.2 - 1.8 |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. uri.eduresearchgate.net This makes it particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, such as the C=C bonds in the aromatic rings and the C-C backbone of the alkyl chains. uri.eduresearchgate.net

For 7O.7, Raman spectroscopy is highly effective for studying the subtle conformational changes that occur during phase transitions. uri.edu The intensity and position of Raman bands associated with the aromatic core and the alkyl chains can be monitored as a function of temperature. Changes in these spectral features reflect variations in molecular ordering and conformation. For instance, the ordering of the alkyl chains in different smectic and crystalline phases can be probed by analyzing the C-H stretching and deformation modes. nih.gov The technique is also used to determine orientational order parameters in liquid crystal phases by analyzing the depolarization ratios of specific Raman bands. researchgate.net

Diffraction Methods for Bulk and Thin Film Structural Organization Determination

While spectroscopy confirms the molecular structure, diffraction techniques reveal how these molecules arrange themselves in condensed phases. X-ray and electron diffraction are crucial for determining the long-range positional and orientational order that defines the various liquid crystal and crystalline phases of 7O.7.

X-ray diffraction (XRD) is the primary tool for determining the three-dimensional structure of crystalline materials and the layered structures of smectic phases. researchgate.netcapes.gov.br Studies on 7O.7 have revealed a complex series of transitions within its crystalline-B phases. researchgate.net A comprehensive XRD study demonstrated that between 59 °C and 63 °C, 7O.7 undergoes a series of three transitions involving the restacking of molecular layers and subtle changes in the packing within the layers. researchgate.net

The sequence of phases observed upon cooling is as follows:

Hexagonal Close-Packed (HCP): Occurs from 69 °C down to 63 °C.

Orthorhombic F: A transition to this phase occurs between 63 °C and 60.1 °C.

Monoclinic C: This phase is stable in a very narrow temperature range from 60.1 °C to 59.75 °C.

Simple Hexagonal: Below 59.75 °C, the system adopts a simple hexagonal structure. researchgate.net

Furthermore, the Orthorhombic F, Monoclinic C, and simple hexagonal phases exhibit a long-wavelength modulation where the smectic layers are displaced along their normals. researchgate.net High-resolution synchrotron XRD measurements have been essential in resolving these intricate structural details. researchgate.netcapes.gov.br

Table 3: Crystalline-B Phase Transitions of 7O.7 Determined by X-Ray Diffraction. researchgate.net

| Temperature Range (°C) | Crystal Structure | Key Structural Features |

|---|---|---|

| 69 - 63 | Hexagonal Close-Packed (HCP) | Standard layer stacking. |

| 63 - 60.1 | Orthorhombic F | Exhibits long-wavelength modulation. |

| 60.1 - 59.75 | Monoclinic C | Exhibits long-wavelength modulation. |

While XRD is ideal for bulk samples, electron diffraction is a surface-sensitive technique perfectly suited for studying the structure of thin, freely suspended liquid crystal films, which can be just a few molecular layers thick. aps.org For 7O.7, electron diffraction studies have provided critical insights into the phase transitions leading to crystallization in these films. aps.org

Research has shown that freely suspended films of 7O.7, which have a smectic-A interior, exhibit multiple smectic-I surface layers. The crystallization process in these films follows a specific pathway revealed by electron diffraction. The data indicate that the smectic-I surface layers first transform into a crystal-B outermost layer. This is followed by the complete transformation of the remaining surface layers into the crystal-B phase, and finally, the smectic-A interior freezes. aps.org A notable finding from these studies is the evidence of orientational epitaxy, where the adjacent crystal-B and smectic-I layers influence each other's orientation during the transition. aps.org This demonstrates the critical role of surface effects in the phase behavior of thin films of 7O.7.

Elemental Analysis for Stoichiometric Verification

Below is a data table presenting the theoretical elemental composition of 4-heptyloxybenzylidene-4-heptylaniline.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 324.27 | 82.40 |

| Hydrogen | H | 1.008 | 39.312 | 10.00 |

| Nitrogen | N | 14.01 | 14.01 | 3.56 |

| Oxygen | O | 16.00 | 16.00 | 4.07 |

| Total | 393.592 | 100.00 |

Molecular Conformation and Geometry Investigations within the Condensed Phases

The molecular architecture of 4-heptyloxybenzylidene-4-heptylaniline in its condensed states is intricate, exhibiting a range of ordered phases that have been extensively studied using X-ray diffraction. A comprehensive investigation of the crystalline-B phases of 7O.7 has revealed a remarkable series of structural transitions as a function of temperature. These transitions involve both the stacking arrangement of the molecular layers and subtle changes within the layers themselves.

In its highest temperature crystalline-B phase, observed between 69°C and 63°C, 7O.7 adopts a hexagonal close-packed (HCP) structure. As the temperature is lowered, it undergoes a transition to an orthorhombic F phase, which is stable between 63°C and 60.1°C. Further cooling leads to a monoclinic C structure between 60.1°C and 59.75°C, and finally to a simple hexagonal phase from 59.75°C down to 55°C. researchgate.netresearchgate.net

A significant feature of the orthorhombic F, monoclinic C, and simple hexagonal phases is the presence of a long-wavelength modulation. researchgate.netresearchgate.net This modulation involves a displacement of the smectic layers along their normals, with a periodicity of approximately 100 Å. The wave vector of this modulation is situated within the plane of the smectic layers. researchgate.netresearchgate.net

While a detailed crystal structure analysis with specific bond lengths and angles for 7O.7 is not explicitly detailed in the primary literature found, studies of closely related nO.m compounds provide valuable insights into its likely molecular conformation. The molecule consists of a central rigid core composed of two phenyl rings linked by a benzylidene aniline (B41778) group, with flexible heptyl and heptyloxy chains at its ends. The conformation of these molecules can vary significantly between different compounds and phases. For instance, in some related molecules, the phenyl rings of the core are substantially twisted relative to each other, while in others, they are nearly coplanar. The alkyl chains can exist in an extended all-trans conformation or contain gauche conformations, which introduces kinks in the chains. researchgate.netnih.gov The packing of these molecules in the crystalline state often exhibits a layered structure, which can be either separated or interdigitated. researchgate.netnih.gov This variability in conformation and packing is a key factor in the rich liquid crystalline behavior observed in this family of compounds.

Theoretical and Computational Investigations of 4 Heptyloxybenzylidene 4 Heptylaniline

Quantum Chemical Approaches for Electronic Structure and Geometrical Parameter Estimation

Quantum chemical methods are instrumental in determining the fundamental electronic and geometric properties of molecules. These approaches, particularly Density Functional Theory (DFT), offer a powerful means to understand the structure-property relationships in liquid crystalline materials like 4-heptyloxybenzylidene-4-heptylaniline.

Density Functional Theory (DFT) has become a standard tool for investigating the molecular structure and electronic characteristics of liquid crystals. scribd.com For compounds in the nO.m series, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and flexibility. The optimized structure is essential for subsequent calculations of electronic properties.

Table 1: Representative DFT-Calculated Electronic Properties for a Homologous nO.m Compound

| Property | Value |

|---|---|

| HOMO Energy | -5.5 eV to -6.0 eV |

| LUMO Energy | -1.5 eV to -2.0 eV |

| Energy Gap (HOMO-LUMO) | 3.5 eV to 4.5 eV |

| Ionization Potential | 6.0 eV to 6.5 eV |

Note: The values in this table are representative and based on DFT studies of similar nO.m liquid crystals. They are intended for illustrative purposes as specific data for 4-heptyloxybenzylidene-4-heptylaniline is not available.

The molecular dipole moment is a fundamental property that significantly influences the dielectric anisotropy and electro-optical behavior of liquid crystals. DFT calculations can accurately predict the magnitude and direction of the molecular dipole moment. For calamitic (rod-shaped) liquid crystals like 4-heptyloxybenzylidene-4-heptylaniline, the orientation of the dipole moment with respect to the principal molecular axis is of particular importance.

The anisotropy of the dipole moment contributes to the formation of polar ordering in certain liquid crystal phases. Computational studies on the nO.m series have shown that the dipole moment can influence the stability of different mesophases. The calculated dipole moment is also a key input for more advanced simulations, such as those investigating intermolecular interactions and molecular packing.

Table 2: Representative Calculated Dipole Moment for a Homologous nO.m Compound

| Component | Value (Debye) |

|---|---|

| Dipole Moment (Total) | 2.0 D to 3.0 D |

Note: The values in this table are representative and based on DFT studies of similar nO.m liquid crystals. They are intended for illustrative purposes as specific data for 4-heptyloxybenzylidene-4-heptylaniline is not available.

Molecular Dynamics Simulations for Understanding Phase Transitions and Molecular Reorientation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the collective behavior of molecules and the dynamics of phase transitions in liquid crystals. By solving Newton's equations of motion for a system of interacting molecules, MD simulations can provide insights into the molecular arrangements and reorientational dynamics that characterize different mesophases.

For the nO.m series, MD simulations can be used to model the transitions between isotropic, nematic, and smectic phases. These simulations can reveal how changes in temperature affect the long-range orientational and positional order of the molecules. Furthermore, the analysis of molecular trajectories from MD simulations allows for the calculation of orientational correlation functions and rotational diffusion constants, which describe the reorientational motion of the molecules around their short and long axes. This information is crucial for understanding the dielectric and viscoelastic properties of the liquid crystal.

Statistical Mechanics and Critical Phenomena Modeling in 7O.7 Liquid Crystal Systems

Statistical mechanics provides the theoretical framework for understanding the thermodynamic properties and phase behavior of liquid crystals. Models based on statistical mechanics can be used to describe the nature of phase transitions, such as the nematic to smectic-A (N-SmA) transition, and to locate critical points in the phase diagram of the nO.m series. researchgate.netkluniversity.in

Theoretical models, often combined with experimental data, can elucidate the critical exponents associated with phase transitions, providing insights into the universality class of the transition. For the nO.m series, there has been considerable interest in studying the N-SmA tricritical point, where the nature of the phase transition changes from first to second order. Statistical mechanical models help in understanding how molecular parameters, such as the length of the alkyl chains, influence the position of this tricritical point.

Computational Studies on Intermolecular Interactions and Molecular Packing Arrangements

The macroscopic properties of liquid crystals are a direct consequence of the intermolecular interactions and the resulting molecular packing. Computational studies can quantify the various contributions to the intermolecular potential, including electrostatic, van der Waals, and steric interactions.

Quantum computational studies on analogues of the nO.m series have suggested that electrostatic interactions play a significant role in determining the molecular packing in the crystalline and mesophases. acs.org These studies, which may involve analyzing the crystal structure and calculating intermolecular interaction energies, help to explain the formation of specific smectic layers and other ordered structures. Understanding the molecular packing is essential for predicting the physical properties of the material, such as its density, birefringence, and elastic constants. Computational analysis of molecular packing can also shed light on the formation of defects and the influence of molecular structure on the stability of different liquid crystal phases. mdpi.com

Investigation of Liquid Crystalline Phase Behavior and Polymorphism in 7o.7

Calorimetric Methodologies for Phase Transition Characterization

Calorimetry is a cornerstone for investigating the thermodynamics of phase transitions in liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, researchers can identify transition temperatures, determine the order of the transition (first or second), and quantify the associated enthalpy and entropy changes. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) is a widely employed technique for the initial identification of phase transitions in liquid crystalline materials. researchgate.net It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. mdpi.com Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions.

For the nO.m series of compounds, DSC is routinely used to determine the temperatures of transitions from the crystalline solid to various mesophases and finally to the isotropic liquid state. researchgate.netresearchgate.net The shape and area of the peaks provide initial information about the nature of the transition; sharp, narrow peaks are indicative of first-order transitions (e.g., crystal to smectic, nematic to isotropic), while broader or step-like changes in the heat capacity baseline suggest second-order transitions (e.g., Smectic A to Smectic C). aps.org

For a more detailed and higher-resolution thermodynamic analysis, adiabatic scanning calorimetry (ASC) is a superior technique. asc-tc.com ASC operates by applying a constant power to a sample under near-adiabatic conditions, allowing the system to evolve freely through its phase transitions while remaining in thermodynamic equilibrium. asc-tc.comaps.org This method provides true heat capacity data without the instrumental smearing effects often present in DSC, making it exceptionally sensitive for resolving closely spaced transitions and accurately characterizing the nature of second-order or weakly first-order transitions. nih.govresearchgate.net

A detailed investigation of 7O.7 using adiabatic scanning calorimetry has revealed a rich variety of liquid crystalline and plastic crystalline phases. tandfonline.com The study identified multiple phase transitions within a temperature range of 52°C to 86°C. The transition from the isotropic liquid to the nematic (N) phase and the subsequent transition from the nematic to the smectic A (SmA) phase, which occurs just 0.3°C lower, were both determined to be first-order. tandfonline.com The smectic A to smectic C (SmC) transition was found to be second-order within the high resolution of the instrument. tandfonline.com

Furthermore, the ASC analysis characterized transitions at lower temperatures, identifying a first-order transition from the smectic C phase to a plastic B phase and another first-order, albeit with a small latent heat, transition between the plastic B and G phases. tandfonline.com The high resolution of ASC also detected several minor thermal anomalies within the B phase, which are associated with different restacking transitions. tandfonline.com

The thermodynamic data obtained from the ASC study of 7O.7 are summarized in the table below.

| Transition | Transition Temperature (°C) | Type | Latent Heat (kJ/mol) |

| Isotropic (I) - Nematic (N) | ~83.1 | First-Order | 2.1 (± 0.1) |

| Nematic (N) - Smectic A (SmA) | ~82.8 | First-Order | 2.2 (± 0.1) |

| Smectic A (SmA) - Smectic C (SmC) | ~75.5 | Second-Order | - |

| Smectic C (SmC) - Plastic Crystal B (CrB) | ~67.5 | First-Order | 2.9 (± 0.1) |

| Plastic Crystal B (CrB) - Crystal G (CrG) | ~57.7 | First-Order | 0.135 (± 0.015) |

| Data sourced from a high-resolution adiabatic scanning calorimetry study. tandfonline.com |

Polarizing Optical Microscopy (POM) and Thermo-Optic Analysis (TOA) for Mesophase Identification and Textural Characterization

Polarizing optical microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal mesophases. libretexts.org This technique exploits the anisotropic nature of liquid crystals, which makes them birefringent. nih.gov When a liquid crystal sample is placed between crossed polarizers, its unique molecular arrangement for a given mesophase will manipulate the polarized light to produce a characteristic optical pattern, or "texture". researchgate.netucm.es

For the nO.m family of compounds, including 7O.7, POM is used in conjunction with a temperature-controlled stage to observe the changes in texture as the material is heated or cooled through its phase transitions. researchgate.nettandfonline.com Each liquid crystal phase, such as nematic, smectic A, and smectic C, exhibits distinct textures. For example, the nematic phase often shows a threaded or schlieren texture, while smectic phases can display focal-conic fan or mosaic textures. tandfonline.com The visual identification of these textures provides definitive evidence for the presence of a specific mesophase.

Thermo-Optic Analysis (TOA) is often performed concurrently with POM. In TOA, the intensity of light transmitted through the sample between crossed polarizers is recorded as a function of temperature. Abrupt changes in the transmitted light intensity signal a phase transition, corroborating the data obtained from calorimetry. researchgate.net

X-Ray Scattering Studies of Mesophase Structures and Layer Correlations

While calorimetry and microscopy can identify the presence and temperature ranges of mesophases, X-ray scattering (XRS) or X-ray diffraction (XRD) is required to elucidate their underlying molecular structure. whiterose.ac.uk This technique provides quantitative information about the arrangement of molecules, such as layer spacing in smectic phases, in-plane ordering, and molecular tilt angles. desy.deanu.edu.au

In a typical X-ray experiment on a liquid crystal, a beam of X-rays is passed through the sample, and the scattered radiation is collected on a detector. whiterose.ac.uk The resulting scattering pattern is characteristic of the molecular organization.

Nematic Phase: Shows a diffuse wide-angle scattering pattern, indicating short-range positional order but long-range orientational order. whiterose.ac.uk

Smectic A Phase: Exhibits a sharp, quasi-Bragg peak at a small angle, corresponding to the smectic layer spacing (d), and a diffuse wide-angle signal, indicating a liquid-like order within the layers.

Smectic C Phase: Similar to SmA, but the layer spacing is smaller than the molecular length, and the tilt of the molecules can be calculated from this difference.

Hexatic and Crystal Phases (B, G, etc.): More ordered phases show additional sharp peaks in both the small-angle and wide-angle regions, which are indicative of long-range positional order within the smectic layers (bond-orientational order) and interlayer correlations. tandfonline.com

For benzylideneaniline (B1666777) compounds, X-ray studies are crucial for distinguishing between the various smectic phases (e.g., SmA, SmC, SmB, SmG, SmI) and for understanding the nature of the short-range and long-range correlations within these structures. tandfonline.comresearchgate.netnih.gov

Electron Diffraction for Polymorphism in Reduced Dimensions

Polymorphism is the ability of a material to exist in multiple crystal structures. nih.gov While X-ray diffraction is excellent for bulk samples, electron diffraction (ED), particularly three-dimensional electron diffraction (3D ED), has emerged as a powerful technique for determining the crystal structures of polymorphs from nano- or sub-micrometer-sized single crystals. nih.govdiva-portal.orgchemrxiv.org This is highly relevant for liquid crystal systems where different cooling rates or processing conditions can lead to the formation of multiple crystalline or plastic crystalline forms, which may coexist in a sample. nih.gov

The 3D ED method involves rotating a nanocrystal in an electron beam and collecting a series of electron diffraction patterns. diva-portal.org These patterns can then be combined to reconstruct the three-dimensional reciprocal lattice of the crystal, from which the complete crystal structure, including unit cell parameters and atomic positions, can be determined. nih.govnih.gov

Although specific 3D ED studies on 7O.7 are not prominently documented, the technique is ideally suited for investigating its complex low-temperature polymorphism. It could be used to definitively solve the crystal structures of the identified CrB and CrG phases and to discover other potential metastable polymorphs that may not be observable in bulk X-ray diffraction experiments. tandfonline.comdiva-portal.org

Miscibility Methodologies for Mesophase Confirmation

The miscibility method, based on the Gibbs phase rule and pioneered by Sackmann and Demus, is a classic and definitive technique for confirming the identity of liquid crystal mesophases. The principle is that if two compounds are mixed, a given mesophase will exhibit continuous miscibility only with the identical mesophase of the other compound. If the phases are different, a phase boundary will exist, and the mixed phase region will be interrupted.

To apply this method, a phase diagram is constructed for a binary mixture of the unknown compound (e.g., 7O.7) and a standard reference material with well-characterized mesophases. researchgate.nettandfonline.com By observing the phase behavior across the entire composition range, typically using POM, one can confirm the identity of the phases in the compound under investigation. If the region corresponding to a particular phase, for instance the Smectic C phase, is continuous and uninterrupted from 100% of the standard to 100% of the test compound, the phase is positively identified. This method has been used extensively to confirm the nematic, smectic C, smectic I, and smectic G phases in homologous series of 4-alkyloxybenzylidene-4'-alkyloxyanilines. researchgate.net

Analysis of Pre-transitional Effects in Isotropic and Liquid Crystalline Phases

Pre-transitional effects refer to the fluctuations and short-range ordering phenomena that occur in a less ordered phase as it approaches a transition to a more ordered phase. These effects are precursors to the phase transition itself and provide valuable information about the nature of the intermolecular interactions driving the transition.

While the phase behavior of 7O.7 has been well-characterized, specific experimental studies focusing exclusively on the pre-transitional effects in its isotropic and liquid crystalline phases are not extensively detailed in the searched literature. However, a general analysis of such phenomena in liquid crystals involves monitoring certain physical properties that are sensitive to fluctuations in molecular order.

For a liquid crystal like 7O.7, analysis of pre-transitional effects would typically involve:

In the Isotropic Phase: As the temperature of the isotropic liquid approaches the transition to the nematic phase (TNI), short-range orientational correlations begin to develop. These pre-nematic fluctuations, often described as pseudo-nematic domains or cybotactic clusters, can be detected using several techniques.

Dielectric Spectroscopy: This method measures the dielectric constant's response to an applied electric field. Strong pre-transitional effects can be observed as anomalies in the dielectric response near the phase transition temperature. nih.govoptica.org

Light Scattering: An increase in the intensity of scattered light (critical opalescence) is a hallmark of pre-transitional phenomena, as the growing domains of correlated molecules cause significant scattering. ras.rugoogle.com

In the Nematic Phase: Approaching the transition to a smectic phase (e.g., N-SmA), pre-transitional effects manifest as short-range smectic ordering within the nematic phase. Smectic-like layers with no long-range positional correlation begin to form. These fluctuations can be studied by:

X-ray Diffraction: The emergence of diffuse X-ray scattering at positions corresponding to the future smectic layer spacing indicates the presence of pre-smectic order.

Calorimetry: High-resolution calorimetry can detect subtle changes in heat capacity associated with the energy of these fluctuations.

The study of these effects often involves fitting the temperature dependence of the measured property (e.g., dielectric constant, scattered light intensity) to a power-law function, which can yield critical exponents that characterize the universality class of the phase transition. nih.gov For 7O.7, such an analysis would provide deeper insights into the dynamics of the Iso-N and N-SmA transitions.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 4-heptyloxybenzylidene-4-heptylaniline | 7O.7 |

Studies on Thin Films and Surface Phenomena of 4 Heptyloxybenzylidene 4 Heptylaniline

Experimental Approaches for Free-Standing Liquid Crystal Film Preparation and Manipulation

The creation and manipulation of free-standing liquid crystal films are crucial for studying their intrinsic properties in a geometry that minimizes substrate interactions. These films, which are essentially smectic membranes suspended in air, can be prepared with a thickness that is an integer number of molecular layers. researchgate.net

A common method for preparing these films involves drawing a small amount of the liquid crystal material, in its smectic phase, across an aperture in a solid substrate. researchgate.net This can be achieved using a spreader or by simply dipping a plate with a hole into a reservoir of the material and then withdrawing it. The stability and uniformity of the resulting film depend on factors such as the temperature, the rate of spreading, and the cleanliness of the environment. Once formed, these films can be manipulated using various techniques. For instance, their thickness can be controlled by carefully adjusting the temperature or by mechanical means. Optical tweezers have been employed to bring together and coalesce thicker island-like regions within a thinner film, allowing for the study of two-dimensional fluid dynamics. The films are typically housed in a sealed chamber to minimize disturbances from air currents and to control the atmosphere surrounding the film.

Characterization of Layer-Dependent Order and Surface Reconstruction

In thin films of 4-heptyloxybenzylidene-4-heptylaniline, the surfaces can induce ordering that is different from the interior of the film. This leads to a layered structure with varying degrees of order as a function of depth from the surface.

Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface topography of materials with nanoscale resolution. azooptics.com In the context of liquid crystal thin films, AFM can provide detailed information about the surface morphology, including the identification of smectic layers and the characterization of surface defects. spectraresearch.com The operating principle of AFM involves scanning a sharp tip attached to a flexible cantilever across the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional topographical map of the surface. azooptics.com

Electron diffraction is a key experimental technique for determining the structure and symmetry of crystalline and liquid crystalline phases in thin films. In studies of 4-heptyloxybenzylidene-4-heptylaniline, electron diffraction from free-standing films has been instrumental in identifying the coexistence of different phases. aps.org It has been shown that in the smectic A phase, the surface layers can exhibit a more ordered smectic I structure. aps.org This indicates a surface-induced phase transition where the two-dimensional environment of the surface promotes a higher degree of in-plane positional order than is present in the bulk.

The electron diffraction patterns provide information about the in-plane molecular packing and the stacking of the layers. For 4-heptyloxybenzylidene-4-heptylaniline, these studies have revealed the presence of multiple smectic I surface layers on top of a smectic A interior. aps.org The diffraction data allows for a detailed characterization of the lattice structure of these different phases.

Investigation of Surface-Induced Tilt and Positional Order

Electron diffraction studies on free-standing films of 4-heptyloxybenzylidene-4-heptylaniline have revealed the presence of layer-dependent, surface-induced tilt and varying degrees of positional order. In films up to 25 molecular layers thick, a fascinating coexistence of three distinct phases has been observed as a function of the distance from the surface. The outermost layer is a smectic-I phase, which is a tilted hexatic phase with long-range bond-orientational order. Below this surface layer, there are several layers of a novel tilted liquid phase that exhibits hexatic-like positional correlations but lacks long-range bond-orientational order. The interior of the film is in the smectic-A phase, where the molecules are, on average, oriented perpendicular to the layer planes. This novel intermediate phase transforms into the smectic-I phase at a lower temperature.

Methodologies for Studying Crystalline Transitions in Thin Films

The phase transitions leading to the crystallization of free-standing films of 4-heptyloxybenzylidene-4-heptylaniline have been effectively studied using electron diffraction. aps.org This technique allows for the in-situ observation of structural changes as the temperature of the film is varied. The evolution of the diffraction patterns provides direct evidence for the transitions between different smectic and crystalline phases.

For 4-heptyloxybenzylidene-4-heptylaniline, these studies have elucidated the pathway of crystallization. It has been observed that the smectic-I surface layers first transform into a crystal-B outermost layer. This is followed by the complete transformation of the remaining smectic-I layers into the crystal-B phase. Finally, the smectic-A interior of the film freezes into the crystal-B phase. aps.org The data also suggests evidence of orientational epitaxy between the adjacent crystal-B and smectic-I layers during the transition. aps.org

| Transition Step | Initial Phase | Final Phase |

| 1 | Smectic-I (outermost layer) | Crystal-B (outermost layer) |

| 2 | Smectic-I (remaining surface layers) | Crystal-B |

| 3 | Smectic-A (interior) | Crystal-B |

Surface Freezing Phenomena and its Experimental Probes

Surface freezing is a phenomenon where a crystalline monolayer forms at the liquid-vapor interface at a temperature above the bulk freezing point. wikipedia.org This effect has been observed in a variety of materials, including alkanes and some liquid crystals. wikipedia.orgnih.gov The primary experimental probe for studying surface freezing is X-ray surface diffraction, including X-ray reflectivity. wikipedia.orgras.ru

X-ray reflectivity measures the intensity of X-rays reflected from a surface as a function of the angle of incidence. This technique is highly sensitive to the electron density profile perpendicular to the surface and can therefore detect the formation of a thin, ordered layer at the interface. ras.ru While specific X-ray reflectivity studies on surface freezing in 4-heptyloxybenzylidene-4-heptylaniline are not extensively documented in the reviewed literature, the presence of more ordered surface layers (smectic-I) in the smectic-A phase of this compound can be considered a form of surface-induced ordering, which is a related phenomenon. aps.org In the case of 4-heptyloxybenzylidene-4-heptylaniline, the transition of the outermost smectic-I layer to a crystal-B phase before the bulk is a clear manifestation of a surface-driven freezing process. aps.org

Investigations of External Field Responses and Electro Optical Phenomena in 7o.7 Systems

Methodologies for Dielectric Anisotropy and Dipole-Dipole Correlation Studies

The study of dielectric anisotropy in liquid crystals like 4-heptyloxybenzylidene-4-heptylaniline involves measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. The difference between these two values, Δε = ε∥ - ε⊥, is the dielectric anisotropy. A positive Δε indicates that the permanent dipole moment is predominantly parallel to the long molecular axis, while a negative Δε suggests a stronger perpendicular component.

Methodologies to determine these properties often involve dielectric spectroscopy. In this technique, the liquid crystal sample is placed between two electrodes, forming a capacitor. An alternating electric field is applied, and the capacitance and conductance of the sample are measured over a range of frequencies. To measure ε∥ and ε⊥, the liquid crystal molecules are aligned in a specific direction. This is typically achieved by treating the electrode surfaces or by applying a strong magnetic field.

Dipole-dipole correlation studies aim to understand the interactions between the permanent dipole moments of neighboring molecules. These correlations can influence the macroscopic dielectric properties of the material. Theoretical models and computer simulations are often employed to complement experimental data from dielectric spectroscopy to gain a deeper understanding of these molecular-level interactions.

Electro-Optical Characterization Techniques for Anisotropic Materials

The electro-optical properties of anisotropic materials like 4-heptyloxybenzylidene-4-heptylaniline are characterized by a variety of techniques that probe the change in optical properties upon the application of an electric field. One of the most fundamental electro-optical phenomena in nematic liquid crystals is the Fréedericksz transition. This transition occurs when an applied electric field exceeds a certain threshold voltage (Vth), causing a reorientation of the liquid crystal director.

The measurement of the Fréedericksz threshold voltage is a key characterization technique. It provides information about the elastic constants of the liquid crystal, which describe the energy required to deform the director field from its uniform alignment. The threshold voltage is dependent on the dielectric anisotropy and the elastic constants of the material.

Other important electro-optical characterization techniques include the measurement of switching times, which quantify how quickly the liquid crystal can be switched between different optical states (e.g., from transparent to opaque). These response times are critical for applications such as displays. The experimental setup for these measurements typically involves placing the liquid crystal cell between crossed polarizers and applying a voltage pulse while monitoring the change in light transmission with a photodetector.

Research on the Influence of Electric and Magnetic Fields on Mesophase Behavior and Molecular Alignment

The application of external electric and magnetic fields can significantly influence the mesophase behavior and molecular alignment of 4-heptyloxybenzylidene-4-heptylaniline. In the nematic phase, an electric field will exert a torque on the molecules due to the dielectric anisotropy. If the dielectric anisotropy is positive, the molecules will tend to align parallel to the electric field. Conversely, if the dielectric anisotropy is negative, they will align perpendicular to the field.

Similarly, a magnetic field can also be used to align the liquid crystal molecules due to their anisotropic magnetic susceptibility. The long axes of the molecules typically align parallel to the direction of the magnetic field. This property is often utilized in experimental setups to create a uniformly aligned sample for the measurement of other physical properties.

Research in this area has explored how the strength and frequency of the applied fields affect the degree of molecular ordering and the stability of different liquid crystal phases. For instance, strong fields can induce phase transitions or alter the temperature range over which a particular mesophase is stable. Understanding these effects is essential for the design and optimization of liquid crystal-based devices.

While detailed experimental data for 4-heptyloxybenzylidene-4-heptylaniline is not extensively available in the public domain, the principles outlined above form the basis of the scientific investigation into this and similar liquid crystal compounds. The following table provides a conceptual representation of the types of data that are typically collected in such studies.

Table 1: Conceptual Electro-Optical Properties of a Nematic Liquid Crystal

| Property | Symbol | Typical Value Range | Temperature Dependence |

|---|---|---|---|

| Parallel Dielectric Permittivity | ε∥ | 5 - 20 | Decreases with increasing temperature |

| Perpendicular Dielectric Permittivity | ε⊥ | 3 - 10 | Can increase or decrease with temperature |

| Dielectric Anisotropy | Δε | -5 to +15 | Decreases with increasing temperature |

| Splay Elastic Constant | K11 | 5 - 15 pN | Decreases with increasing temperature |

| Bend Elastic Constant | K33 | 5 - 20 pN | Decreases with increasing temperature |

| Threshold Voltage (Fréedericksz) | Vth | 0.5 - 5 V | Increases with increasing temperature |

| Rise Time (On-switching) | τ_on | 1 - 100 ms | Decreases with increasing voltage |

Exploration of 7o.7 in Advanced Materials Science Contexts

Design Principles for Liquid Crystalline Mixtures Involving 7O.7 Homologues

The design of liquid crystalline mixtures incorporating 7O.7 and its homologues is guided by the principle of tuning mesophase behavior and physical properties through molecular architecture. The length of the alkyl and alkoxy chains in the nO.m series (where 'n' and 'm' represent the number of carbon atoms in the alkoxy and alkyl chains, respectively) is a critical parameter. Variations in these chain lengths within a mixture can lead to the suppression of crystallization and the stabilization or induction of specific mesophases over a broader temperature range than that of the individual components.

Key design principles include:

Molecular Shape and Polarity: The elongated, rod-like shape of 7O.7 and its homologues is fundamental to the formation of anisotropic liquid crystalline phases. The polarity arising from the central Schiff base linkage and the terminal alkoxy group influences intermolecular interactions, which are crucial for mesophase stability.

Chain Length and Parity: The length of the terminal alkyl and alkoxy chains significantly impacts the transition temperatures and the type of mesophases observed. The "odd-even" effect is a well-documented phenomenon where homologues with an odd number of carbons in their flexible chains exhibit different transitional properties compared to those with an even number. This is attributed to the difference in molecular ordering and packing efficiency.

Induction of Mesophases: A primary goal in designing liquid crystal mixtures is the induction of mesophases that are not present in the pure components. For instance, mixing two terminally non-polar nematic liquid crystals can lead to the formation of a smectic phase. This is often driven by favorable geometric packing or weak intermolecular interactions between the dissimilar molecules, which promote a higher degree of ordering. The formation of induced smectic phases is often a result of complexation via specific interactions, such as charge-transfer, between two different molecules. sci-hub.boxbeilstein-journals.orgnih.gov

Eutectic Formation: By carefully selecting the components and their concentrations, it is possible to create a eutectic mixture, which has a lower melting point than any of the individual components. This is highly desirable for creating room-temperature liquid crystal mixtures for various applications.

The following table illustrates the influence of alkyl chain length on the transition temperatures of a homologous series, providing a basis for selecting components for mixture formulation.

| Compound (nO.m) | Crystal to Smectic G (°C) | Smectic G to Smectic F (°C) | Smectic F to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |

| 7O.5 | - | - | - | 55.0 | 78.5 |

| 7O.6 | - | - | 53.0 | 68.0 | 79.0 |

| 7O.7 | 33.0 | 49.5 | 54.5 | 74.5 | 82.5 |

| 7O.8 | 35.0 | 52.0 | 63.0 | 75.0 | 83.0 |

| 7O.9 | 38.0 | 55.0 | 68.0 | - | 84.0 |

Methodologies for Studying Induced Mesophases and Phase Equilibrium in Binary Systems

The characterization of induced mesophases and the determination of phase equilibria in binary systems containing 7O.7 are crucial for understanding the behavior of these mixtures. Several experimental techniques are employed for this purpose:

Polarizing Optical Microscopy (POM): This is a primary and often initial method for identifying liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. For instance, the nematic phase shows a schlieren or marbled texture, while smectic phases display focal-conic or fan-shaped textures. The transition temperatures can be determined by observing the changes in these textures upon heating or cooling.

Differential Scanning Calorimetry (DSC): DSC is a quantitative thermal analysis technique used to measure the heat flow associated with phase transitions. As a sample is heated or cooled at a controlled rate, endothermic or exothermic peaks are observed at the transition temperatures. The enthalpy change associated with each transition provides information about the degree of order change.

X-ray Diffraction (XRD): XRD is a powerful tool for determining the molecular arrangement within different mesophases. A diffuse scattering pattern at wide angles is characteristic of the liquid-like order, while sharp Bragg reflections at small angles in smectic phases indicate a layered structure. The position of these peaks can be used to calculate the layer spacing.

Miscibility Studies: The "contact method" is a classical technique where two components are brought into contact on a microscope slide. As the temperature is varied, the phase diagram can be qualitatively observed in the contact region. If two phases in the different components are of the same type, they will be miscible in all proportions. The formation of an induced phase is often readily observable as a distinct region in the phase diagram that is not present in the pure components. mdpi.com

The construction of a binary phase diagram is the ultimate goal of these studies. The diagram maps the phase behavior of the mixture as a function of temperature and composition. The following is a representative table of data that could be used to construct a phase diagram for a binary mixture of 7O.7 with another liquid crystal, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB).

| Mole Fraction of 7O.7 | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |

| 0.0 | 22.5 | 35.0 |

| 0.2 | 18.0 | 45.5 |

| 0.4 | 15.0 | 58.0 |

| 0.5 (Eutectic) | 12.5 | 65.0 |

| 0.6 | 16.0 | 72.0 |

| 0.8 | 25.0 | 78.0 |

| 1.0 | 33.0 | 82.5 |

Principles of Nanoscience Integration for Composite Materials (e.g., Nanoparticle Dispersion)

The integration of nanoparticles into a liquid crystalline matrix like 7O.7 creates composite materials with novel and enhanced properties. The principles of nanoscience integration focus on the controlled dispersion of nanoparticles and the resulting interactions between the nanoparticles and the liquid crystal host.

Surface Functionalization: Bare nanoparticles tend to agglomerate in a liquid crystal host due to strong van der Waals forces, disrupting the liquid crystalline order. To achieve a stable dispersion, the nanoparticle surfaces are typically functionalized with organic ligands. These ligands can be mesogenic themselves or be compatible with the liquid crystal host, promoting better integration.

Nanoparticle-Liquid Crystal Interactions: The dispersed nanoparticles can influence the properties of the liquid crystal host in several ways. They can act as nucleation sites, affecting the phase transition temperatures and kinetics. The anchoring of liquid crystal molecules on the nanoparticle surface can induce local ordering or create topological defects.

Anisotropic Self-Assembly: The anisotropic nature of the liquid crystal can be used to template the self-assembly of nanoparticles into ordered structures, such as chains or columns. This directed assembly is a promising route for creating materials with anisotropic electrical or optical properties.

Impact on Physical Properties: The addition of nanoparticles can modify the electro-optical, dielectric, and viscoelastic properties of the liquid crystal. For example, doping with conductive nanoparticles can increase the electrical conductivity, while the inclusion of plasmonic nanoparticles can enhance the optical response.

The following table summarizes the effects of dispersing different types of nanoparticles on the properties of a liquid crystal host similar to 7O.7.

| Nanoparticle Type | Surface Ligand | Effect on Nematic-Isotropic Transition | Observed Composite Property |

| Gold (Au) | Thiolated Alkyl Chains | Decrease of ~2-3 °C | Enhanced electro-optical switching |

| Cadmium Selenide (CdSe) Quantum Dots | Oleic Acid | Minor depression (<1 °C) | Photoluminescence in the aligned state |

| Barium Titanate (BaTiO₃) | None (bare) | Broadening of transition, phase separation | Increased dielectric anisotropy |

| Carbon Nanotubes (CNTs) | None (dispersant-aided) | Disruption of LC order at high concentration | Anisotropic electrical conductivity |

Fundamental Mechanisms for Optoelectronic and Display Technologies

The utility of 7O.7 and related liquid crystals in optoelectronic and display technologies stems from the ability to control the orientation of the molecules with an external electric field, which in turn modulates the optical properties of the material.

Dielectric Anisotropy: Liquid crystal molecules like 7O.7 possess a dielectric anisotropy (Δε), meaning their dielectric permittivity is different when measured parallel (ε∥) and perpendicular (ε⊥) to the molecular long axis. In a nematic phase, if Δε is positive, the molecules will align parallel to an applied electric field. If Δε is negative, they will align perpendicular to the field. This reorientation is the fundamental switching mechanism in most liquid crystal displays (LCDs).

Optical Anisotropy (Birefringence): Due to their anisotropic shape, liquid crystals are birefringent materials, meaning they have two different refractive indices: an extraordinary refractive index (ne) for light polarized parallel to the molecular long axis and an ordinary refractive index (no) for light polarized perpendicular to it. The difference, Δn = ne - no, is the birefringence.

Light Modulation in Displays: In a typical twisted nematic (TN) LCD, the liquid crystal is placed between two polarizers that are oriented at 90 degrees to each other. In the "off" state (no electric field), the helical twist of the liquid crystal molecules rotates the polarization of light, allowing it to pass through the second polarizer. When an electric field is applied, the molecules untwist and align with the field. This removes the light-guiding effect, and the light is blocked by the second polarizer, creating a dark state. The ability to switch between these two states allows for the creation of images. The positive dielectric and optical anisotropy of materials like 7O.7 are crucial for this application. mdpi.comrsc.org

The key parameters of a liquid crystal for display applications are summarized in the table below.

| Property | Symbol | Significance for Display Performance | Typical Value Range for Nematic LCs |

| Dielectric Anisotropy | Δε | Determines the threshold voltage for switching. | +2 to +20 |

| Optical Anisotropy (Birefringence) | Δn | Affects the contrast ratio and response time. | 0.05 to 0.3 |

| Rotational Viscosity | γ₁ | Influences the switching speed (response time). | 50 to 500 mPa·s |

| Elastic Constants (Splay, Twist, Bend) | K₁₁, K₂₂, K₃₃ | Affect the threshold voltage and viewing angle. | 5 to 20 pN |

Future Research Directions and Unexplored Avenues for 4 Heptyloxybenzylidene 4 Heptylaniline

Methodological Advancements in Characterization and Simulation of Complex Phases

Future investigations into the complex phases of 4-heptyloxybenzylidene-4-heptylaniline will heavily rely on the development and application of more sophisticated characterization and simulation techniques. While traditional methods like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) have been instrumental in identifying mesophases, a deeper understanding of the structural and dynamic properties at the molecular level necessitates more advanced approaches. aps.org

Advanced Characterization Techniques:

High-resolution X-ray and electron diffraction studies on free-standing films have already provided valuable insights into the crystalline transitions of 7O.7. aps.org Future work could expand on this by employing techniques such as grazing-incidence X-ray diffraction (GIXD) to probe the nanostructures in thin films with even greater precision. uran.ua The use of transmission electron microscopy (TEM) could also offer a more detailed analysis of the morphologies of different mesophases. uran.ua Furthermore, advanced microscopic techniques, including atomic force microscopy (AFM), can be utilized to characterize interfaces in stimuli-responsive polymer coatings, a field where liquid crystals are finding increasing application. tu-darmstadt.de

Computational and Simulation Methodologies:

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are poised to play a pivotal role in elucidating the behavior of 7O.7. ajchem-a.com DFT can be used to calculate various molecular parameters, offering insights into the electronic structure and its influence on the mesomorphic properties. nih.gov MD simulations, on the other hand, can provide a dynamic picture of the molecular arrangements and phase transitions. Future simulations could focus on larger systems and longer timescales to more accurately model the complex, cooperative phenomena that govern the formation and stability of the various smectic and crystalline phases. These simulations can help in understanding the intricate interplay of intermolecular forces that give rise to the observed polymorphism.

| Technique | Application in 7O.7 Research | Potential Future Advancements |

| Polarizing Optical Microscopy (POM) | Identification of mesophase textures. | Integration with advanced image analysis algorithms for quantitative texture analysis. |

| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. | High-sensitivity and high-resolution DSC for detecting subtle phase transitions. |

| X-ray Diffraction (XRD) | Elucidation of molecular packing and layer spacing in smectic and crystalline phases. aps.org | In-situ temperature-controlled XRD to study the dynamics of phase transitions. |

| Electron Diffraction | Studying crystalline transitions in thin films. aps.org | Time-resolved electron diffraction to capture transient structures during phase changes. |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and intermolecular interaction energies. nih.gov | Application of more advanced functionals to better describe dispersion interactions, which are crucial in liquid crystals. |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of molecules in different phases and during phase transitions. ajchem-a.com | Development of more accurate force fields specifically parameterized for Schiff base liquid crystals to improve the predictive power of simulations. |

Exploration of Novel Mesophase Polymorphism and Associated Physical Phenomena

The polymorphism of liquid crystals, or the ability of a substance to exist in multiple distinct mesophases, is a key area of research. For 4-heptyloxybenzylidene-4-heptylaniline, which already exhibits a variety of smectic phases, the exploration for novel or metastable mesophases remains a compelling research direction. This includes the search for frustrated phases, such as the blue phases, which are characterized by a cubic lattice of defects. finechem-mirea.ru

Studies on free-standing films of 7O.7 have revealed complex crystalline transitions, with evidence of a crystal-B outermost layer developing from smectic-I surface layers before the entire film crystallizes. aps.org This highlights the potential for surface-induced or confinement-induced novel phases that may not be present in the bulk material. Future research could systematically investigate the influence of different substrates and degrees of confinement on the phase behavior of 7O.7.

Furthermore, the study of binary mixtures of 7O.7 with other liquid crystals or even non-mesogenic compounds could lead to the discovery of induced mesophases. Such induced phases often exhibit properties that are not present in the individual components. The investigation of the physical phenomena associated with these novel phases, such as unusual electro-optical responses or mechanical properties, would be a natural extension of this work.

Development of Advanced Functional Materials Based on the 7O.7 Molecular Framework

The molecular structure of 4-heptyloxybenzylidene-4-heptylaniline, with its Schiff base linkage and terminal alkyl chains, provides a versatile framework for the design of advanced functional materials. researchgate.net By chemically modifying the 7O.7 molecule, it is possible to introduce new functionalities and tailor its properties for specific applications.

One promising area is the development of stimuli-responsive materials. Liquid crystals are known for their sensitivity to external stimuli such as electric fields, temperature, and light. nih.govtue.nl By incorporating photo-responsive moieties into the 7O.7 structure, it may be possible to create materials that undergo a phase transition upon illumination, leading to changes in their optical or mechanical properties. Similarly, the introduction of chiral centers could lead to the formation of chiral mesophases with unique optical properties.

Another avenue for future research is the use of 7O.7 as a template for the creation of ordered polymer networks. By polymerizing reactive mesogens based on the 7O.7 structure within a liquid crystalline phase, the long-range order of the mesophase can be preserved in the resulting polymer. tue.nl This could lead to the fabrication of anisotropic polymer films with tailored mechanical, optical, and electronic properties.

Interdisciplinary Research Opportunities with Soft Matter Physics and Organic Electronics

The study of 4-heptyloxybenzylidene-4-heptylaniline offers numerous opportunities for interdisciplinary research, particularly at the interface with soft matter physics and organic electronics.

Soft Matter Physics:

From a soft matter physics perspective, 7O.7 serves as an excellent model system for studying fundamental phenomena such as phase transitions, defect dynamics, and the behavior of matter under confinement. The interactions at interfaces are crucial in determining the properties of soft materials. tu-darmstadt.deuni-muenster.de Future research could focus on the behavior of 7O.7 at interfaces with other materials, including polymers, nanoparticles, and biological systems. This could lead to a better understanding of how to control the self-assembly of liquid crystals for applications in areas such as sensing and drug delivery.

Organic Electronics:

In the field of organic electronics, there is a growing interest in liquid crystalline semiconductors for applications in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors. beilstein-journals.orgresearchgate.net The self-organizing properties of liquid crystals can be exploited to create highly ordered thin films, which can enhance charge transport. While research in this area has often focused on discotic liquid crystals, calamitic liquid crystals like 7O.7 and its derivatives also hold promise. researchgate.netnih.gov

Future research could focus on synthesizing derivatives of 7O.7 with improved charge transport properties. This could involve modifying the aromatic core to enhance π-π stacking or introducing functional groups that facilitate charge injection and transport. The dielectric properties of such materials would also be of significant interest, as they play a crucial role in the performance of electronic devices. finechem-mirea.rufinechem-mirea.ru Investigating the charge carrier mobility in the various mesophases of 7O.7 and its derivatives would be a critical step towards their potential application in organic electronics. researchgate.netqmul.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products